molecular formula C14H22N2 B13163371 (1R)-1-(4-azepan-1-ylphenyl)ethanamine

(1R)-1-(4-azepan-1-ylphenyl)ethanamine

Cat. No.: B13163371
M. Wt: 218.34 g/mol
InChI Key: XSYACPWXNKULER-GFCCVEGCSA-N
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Description

(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the asymmetric reduction of a corresponding ketone precursor using a chiral reducing agent or enzyme. For instance, the use of recombinant Escherichia coli cells expressing specific reductases can achieve high enantioselectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve scalable biocatalytic processes, where whole-cell biocatalysts are employed in a polar organic solvent-aqueous system to enhance substrate solubility and reaction efficiency. This method allows for the production of enantiomerically pure (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine with high yield and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For instance, it could modulate neurotransmitter release or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(4-Phenylpiperazin-1-yl)ethan-1-amine: A structurally similar compound with a piperazine ring instead of an azepane ring.

    1-(4-Benzylpiperidin-1-yl)ethan-1-amine: Another similar compound with a piperidine ring.

Uniqueness

(1R)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is unique due to its specific chiral configuration and the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

(1R)-1-[4-(azepan-1-yl)phenyl]ethanamine

InChI

InChI=1S/C14H22N2/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11,15H2,1H3/t12-/m1/s1

InChI Key

XSYACPWXNKULER-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCCCCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCCC2)N

Origin of Product

United States

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